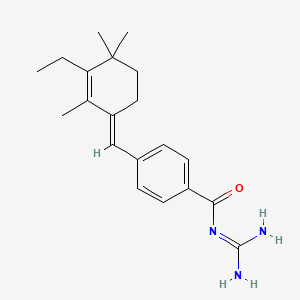
Magmas-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magmas-IN-1 is a small molecule inhibitor that targets the mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule. This compound is known for its role in regulating mitochondrial function and inhibiting the proliferation of yeast cells at a concentration of 4 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magmas-IN-1 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process typically involves large-scale chemical synthesis in controlled environments, followed by purification and quality control measures to ensure the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Magmas-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Magmas-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and the role of granulocyte-macrophage colony-stimulating factor signaling in cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases related to mitochondrial dysfunction and abnormal cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial pathways .
Mechanism of Action
Magmas-IN-1 exerts its effects by targeting the mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule. This interaction modulates mitochondrial function, leading to the inhibition of cell proliferation and the induction of apoptosis in certain cell types. The molecular targets and pathways involved include the regulation of mitochondrial membrane potential and the activation of apoptotic signaling cascades .
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(diaminomethylidene)-4-[(E)-(3-ethyl-2,4,4-trimethylcyclohex-2-en-1-ylidene)methyl]benzamide |
InChI |
InChI=1S/C20H27N3O/c1-5-17-13(2)16(10-11-20(17,3)4)12-14-6-8-15(9-7-14)18(24)23-19(21)22/h6-9,12H,5,10-11H2,1-4H3,(H4,21,22,23,24)/b16-12+ |
InChI Key |
XSSNKBMVZGXBCU-FOWTUZBSSA-N |
Isomeric SMILES |
CCC1=C(/C(=C/C2=CC=C(C=C2)C(=O)N=C(N)N)/CCC1(C)C)C |
Canonical SMILES |
CCC1=C(C(=CC2=CC=C(C=C2)C(=O)N=C(N)N)CCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


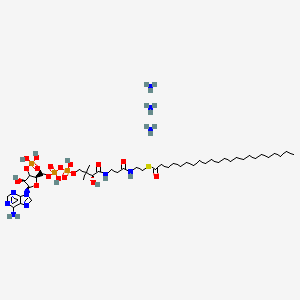
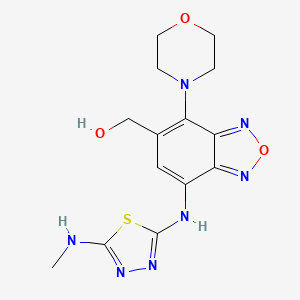
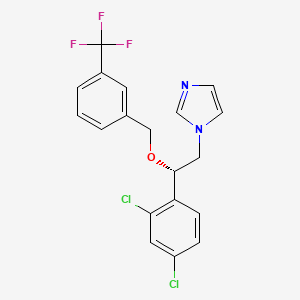
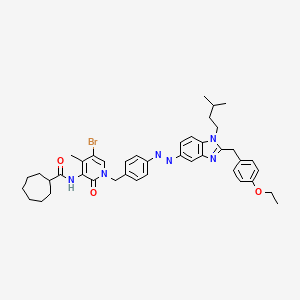


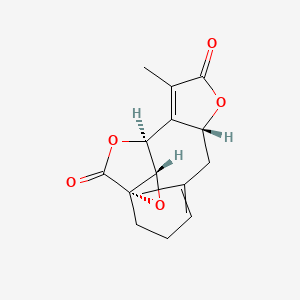
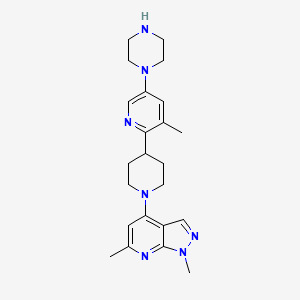
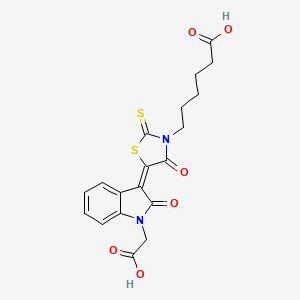
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
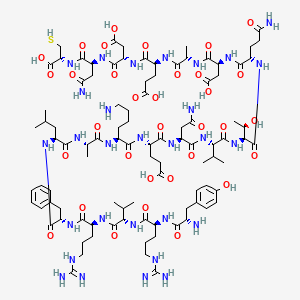
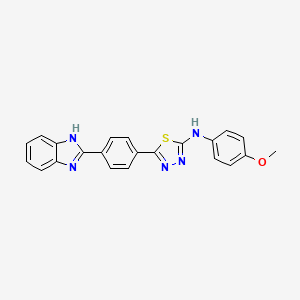
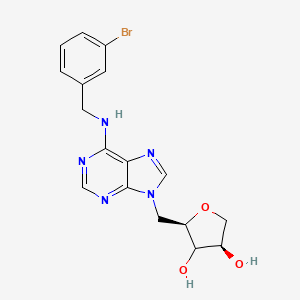
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
